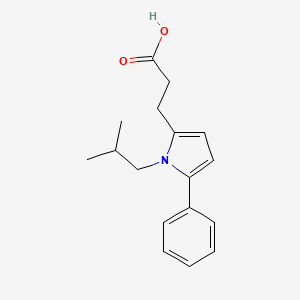
3-(1-isobutyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-isobutyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid, commonly known as IPP, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a derivative of ibuprofen and belongs to the class of propionic acid derivatives. IPP has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
IPP exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. IPP selectively inhibits the COX-2 enzyme, which is induced in response to inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, IPP reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
IPP has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. IPP has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). IPP has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, IPP has been shown to induce apoptosis and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using IPP in lab experiments include its well-established synthesis method, its selective inhibition of COX-2, and its potential therapeutic applications in various diseases. However, the limitations of using IPP in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on IPP, including:
1. Development of novel formulations of IPP to improve its solubility and bioavailability.
2. Investigation of the potential therapeutic applications of IPP in other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
3. Identification of the molecular targets of IPP that mediate its pharmacological effects.
4. Investigation of the potential synergistic effects of IPP with other drugs or natural compounds.
5. Development of novel analogs of IPP with improved pharmacological properties.
Conclusion:
IPP is a promising candidate for the treatment of various diseases due to its anti-inflammatory, antioxidant, and anticancer properties. Its selective inhibition of COX-2 makes it a safer alternative to traditional 3-(1-isobutyl-5-phenyl-1H-pyrrol-2-yl)propanoic acids. Further research is needed to fully understand the molecular mechanisms of IPP and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of IPP involves the reaction of ibuprofen with 2,5-dimethylpyrrole in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to IPP. The yield of IPP can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.
Applications De Recherche Scientifique
IPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that IPP exhibits anti-inflammatory, antioxidant, and anticancer properties. IPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. IPP has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, IPP has been shown to have cardioprotective effects and reduce the risk of cardiovascular diseases.
Propriétés
IUPAC Name |
3-[1-(2-methylpropyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(2)12-18-15(9-11-17(19)20)8-10-16(18)14-6-4-3-5-7-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGZLFLHFKENMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=C1C2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![3,6,6-trimethyl-2-[(4-methyl-1-piperazinyl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5703921.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)
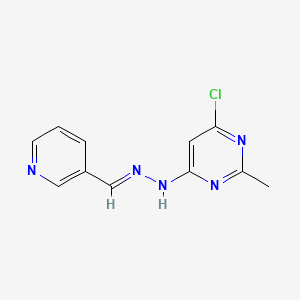
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)
![methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)
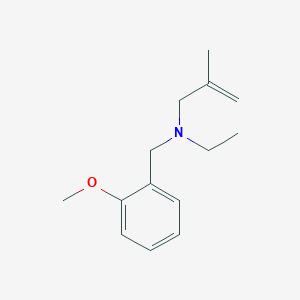
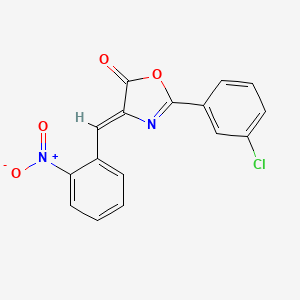
![3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B5703981.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5703987.png)
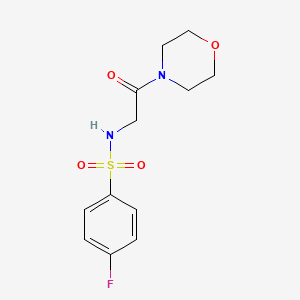
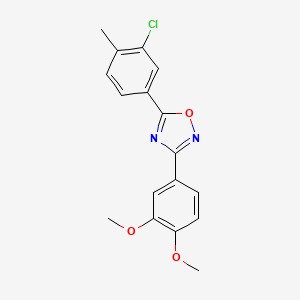
![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)